![molecular formula C12H14N2O2S B610676 SAMT-247 CAS No. 850715-59-2](/img/structure/B610676.png)
SAMT-247
Overview
Description
Preparation Methods
The synthesis of SAMT-247 involves the reaction of 2-mercaptobenzamide with acetic anhydride to form the thioester linkage . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
SAMT-247 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: The thioester group can be reduced to a thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and acylating agents like acetic anhydride . The major products formed from these reactions include disulfides, thiols, and various acyl derivatives .
Scientific Research Applications
Case Study: Rhesus Macaque Trials
A significant body of research has focused on the efficacy of SAMT-247 in rhesus macaques, which serve as a model for human HIV infection. In one study, this compound was administered as a microbicide prior to exposure to SIV mac251. The results were compelling:
- Microbicide Only Group : 10 out of 12 macaques remained uninfected after multiple challenges with SIV.
- Vaccine Only Group : Showed strong immune responses but did not delay infection compared to controls.
- Combined Vaccine-Microbicide Group : Exhibited delayed acquisition compared to both control and vaccine-only groups, although it was less effective than the microbicide alone .
These findings indicate that while this compound alone provides substantial protection, its combination with vaccination can further enhance protective effects against viral infections.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound in various studies:
Study Type | Group | Infection Rate (%) | Notes |
---|---|---|---|
Rhesus Macaque Trials | Microbicide Only | 16.7 | High protection rate; 10/12 uninfected after challenges |
Rhesus Macaque Trials | Vaccine Only | 50 | Strong immune response but no delay in infection |
Rhesus Macaque Trials | Vaccine + Microbicide | 7.3 | Significant delay in acquisition over controls |
In Vitro Studies | Cell-Free Virus | 50 | Inhibition at 1 mM concentration |
In Vitro Studies | Cell-Associated Virus | 50 | Similar inhibition rates observed |
Immune Response Enhancement
Research indicates that this compound enhances both innate and adaptive immune responses. Specifically, it augments antibody-dependent cellular cytotoxicity (ADCC) and increases natural killer cell activity. This dual action not only helps in preventing viral infections but also supports vaccine-induced immunity by modulating immune cell functions .
Future Directions and Clinical Trials
Given its promising results in preclinical studies, this compound is poised for advancement into human clinical trials. The compound's ability to synergize with existing vaccines presents a potential breakthrough in the fight against HIV transmission. Ongoing research aims to further elucidate its mechanisms and optimize its formulation for clinical use .
Mechanism of Action
SAMT-247 exerts its effects by targeting the viral nucleocapsid protein NCp7. It causes zinc ejection from the zinc fingers of NCp7, leading to the irreversible unfolding of the protein structure . This prevents the proper processing of the Gag polyprotein, thereby reducing viral infectivity . The thiol produced by the reaction is acetylated by cellular enzymes, regenerating active this compound via a unique recycling mechanism .
Comparison with Similar Compounds
SAMT-247 is unique among small-molecule inhibitors of HIV due to its specific mechanism of zinc ejection and recycling . Similar compounds include other 2-mercaptobenzamide thioesters, which also target NCp7 but may differ in their efficacy and toxicity profiles . Other similar compounds include:
S-acyl-2-mercaptobenzamide thioesters: These compounds share a similar mechanism of action but may have different acyl groups.
Zinc finger inhibitors: These compounds target zinc fingers in various proteins but may not have the same specificity for NCp7.
This compound stands out due to its low cytotoxicity and high efficacy in inhibiting HIV and SIV infections .
Biological Activity
SAMT-247, known chemically as S-acyl-2-mercaptobenzamide thioester, is a novel microbicide that has garnered attention for its biological activity against HIV and other viral pathogens. It operates primarily through mechanisms that target the zinc finger motifs of viral proteins, leading to a reduction in viral infectivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future therapeutic strategies.
This compound exhibits a unique mechanism by targeting the nucleocapsid (NC) protein of HIV. The compound acetylates cysteine residues within the NC protein, facilitating the ejection of zinc ions and destabilizing the virus's structural integrity. This process not only inhibits viral replication but also allows for an intracellular recycling mechanism where released thiols can be re-acetylated by acetyl-CoA, enabling sustained virucidal activity over multiple cycles.
Key Mechanisms:
- Zinc Finger Inhibition : Targets the HIV NC protein to disrupt its function.
- Acetylation of Cysteine Residues : Leads to loss of viral infectivity.
- Intracellular Recycling : Allows repeated virucidal actions without requiring continuous external application.
Efficacy in Preclinical Models
Recent studies have demonstrated the potent antiviral effects of this compound in various preclinical models. Notably, it has shown significant protective effects against simian immunodeficiency virus (SIV) in rhesus macaques.
Table 1: Summary of Efficacy Studies
Immune Response Modulation
This compound not only acts as a microbicide but also enhances immune responses when used in conjunction with vaccines. In studies involving vaccinated macaques, this compound treatment resulted in:
- Increased natural killer (NK) cell cytotoxicity.
- Enhanced antibody-dependent cellular cytotoxicity (ADCC).
- Improved efferocytosis by CD14+ monocytes.
These findings indicate that this compound may synergize with vaccination strategies to bolster mucosal immunity and provide enhanced protection against viral infections.
Case Study 1: this compound and Vaccine Synergy
In a study evaluating the combined effects of this compound and a DNA/ALVAC/gp120/alum vaccine platform, researchers observed that:
- NK Cell Function : Treatment with this compound significantly increased granzyme B and perforin expression in NK cells following stimulation .
- ADCC Activity : There was a marked increase in ADCC activity mediated by plasma antibodies from vaccinated animals treated with this compound, correlating with reduced risk of SIV acquisition (R = 0.50, P = 0.024) .
Case Study 2: Longitudinal Analysis of Immune Correlates
A longitudinal study tracked immune correlates over time in vaccinated animals treated with this compound:
Properties
IUPAC Name |
S-[2-[(3-amino-3-oxopropyl)carbamoyl]phenyl] ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8(15)18-10-5-3-2-4-9(10)12(17)14-7-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNACIIIRYSLSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1C(=O)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850715-59-2 | |
Record name | 850715-59-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes SAMT-247 a unique HIV inhibitor?
A: Unlike traditional antiretroviral drugs that target viral enzymes like reverse transcriptase or integrase, this compound disrupts a later stage in the HIV life cycle known as viral maturation. [, ] Specifically, it targets the viral nucleocapsid protein 7 (NCp7), which is essential for encapsidating the viral RNA genome. [, ] this compound achieves this by inducing zinc ejection from NCp7 and preventing proper RNA encapsidation, ultimately rendering newly formed virions non-infectious. []
Q2: How does this compound interact with NCp7 at a molecular level?
A: Research suggests that this compound acts as an acetylating agent, modifying specific cysteine and lysine residues within the Gag and Gag-Pol polyproteins, precursors to mature viral proteins including NCp7. [] This acetylation disrupts the proper folding and assembly of these polyproteins, hindering the formation of functional viral particles. []
Q3: What pre-clinical evidence supports the efficacy of this compound?
A: Studies in rhesus macaques demonstrate that intravaginal application of a this compound gel provides significant protection against simian immunodeficiency virus (SIV) infection. [] Notably, in one study, 10 out of 12 macaques treated with the this compound gel remained uninfected after 15 SIV challenges, highlighting the compound's potent prophylactic potential. []
Q4: What are the next steps in the development of this compound?
A: Given its promising pre-clinical results, further research is needed to translate these findings to human trials. This includes investigating potential drug resistance mechanisms, optimizing drug delivery strategies for improved bioavailability, and assessing long-term safety and toxicity profiles. [] Further exploration of this compound in combination with other antiviral strategies, such as vaccines, is also warranted. []
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